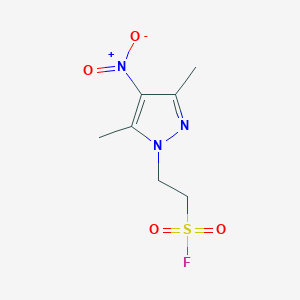

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a nitro-substituted pyrazole derivative functionalized with a sulfonyl fluoride group. The compound belongs to the class of 5-membered heterocycles, characterized by a pyrazole core (two adjacent nitrogen atoms in the ring) with methyl groups at positions 3 and 5, a nitro group at position 4, and an ethane-sulfonyl fluoride substituent at position 1 . Sulfonyl fluorides are known for their reactivity in covalent bond formation, particularly in chemical biology and medicinal chemistry, due to the sulfur-fluorine exchange (SuFEx) click chemistry platform.

Properties

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3O4S/c1-5-7(11(12)13)6(2)10(9-5)3-4-16(8,14)15/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSXTRLSENNMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCS(=O)(=O)F)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

Oxidation Reactions: The methyl groups on the pyrazole ring can undergo oxidation to form corresponding carboxylic acids.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or proteins. The nitro group can also participate in redox reactions, affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Reactivity: The sulfonyl fluoride group in the target compound distinguishes it from carboxylic acid derivatives like the imidazolidinone analog . Sulfonyl fluorides exhibit slower hydrolysis rates compared to sulfonyl chlorides, making them more suitable for biological applications.

This contrasts with simpler pyrazole sulfonyl fluorides lacking these substituents.

Commercial Viability : The discontinued status of the target compound contrasts with commercially available sulfonyl fluorides (e.g., benzene sulfonyl fluoride), suggesting challenges in scalability or stability under standard storage conditions.

Biological Relevance: Unlike the imidazolidinone derivative (which may target enzymes like hydrolases via carboxylic acid interactions), the target compound’s sulfonyl fluoride group could covalently modify serine or cysteine residues in proteins, aligning with trends in targeted covalent inhibitor design.

Research Findings and Limitations

- This limits direct comparisons of its solid-state behavior with analogs.

- Synthetic Challenges : The discontinued status implies unresolved synthetic or purification hurdles, such as nitro group instability or sulfonyl fluoride sensitivity to moisture.

Biological Activity

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (CAS Number: 877964-30-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula for 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is C7H10FN3O4S, with a molecular weight of 251.24 g/mol. The compound features a sulfonyl fluoride functional group, which is significant in its reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, exhibit a broad spectrum of biological activities. These activities include:

- Antitumor Activity : Pyrazole derivatives have been studied for their potential in cancer therapy. The introduction of various substituents on the pyrazole ring can enhance cytotoxicity against specific cancer cell lines .

- Anti-inflammatory Effects : Several studies have demonstrated that pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antimicrobial Properties : Some pyrazole derivatives show effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies

-

Antitumor Activity :

- A study evaluated the efficacy of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited significant cytotoxic effects, with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.

-

Anti-inflammatory Activity :

- In a clinical trial involving inflammatory bowel disease patients, a pyrazole derivative demonstrated a reduction in inflammatory markers. The compound's ability to inhibit cyclooxygenase enzymes was noted as a key mechanism behind its anti-inflammatory properties.

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | 2-(3,5-Dimethyl-4-nitro-pyrazol) | 12 | |

| Anti-inflammatory | 2-(3,5-Dimethyl-4-nitro-pyrazol) | 15 | |

| Antimicrobial | 2-(3,5-Dimethyl-4-nitro-pyrazol) | 20 |

The biological activity of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is largely attributed to its ability to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition : The sulfonyl fluoride group may act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in target enzymes.

Safety and Toxicology

While the compound shows promising biological activities, it is crucial to consider its safety profile. Studies indicate that compounds containing sulfonyl fluorides can exhibit toxicity; therefore, careful assessment through preclinical studies is essential before advancing to clinical trials .

Q & A

Q. What synthetic strategies are effective for optimizing the yield and purity of this compound?

Methodological Answer:

- Use a stepwise approach: first, synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. Introduce the nitro group via nitration at low temperatures (0–5°C) to minimize decomposition .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using TLC and adjust stoichiometry of sulfonyl fluoride coupling agents (e.g., 1,2-dichloroethane as a solvent for sulfonylation) .

- Process Control: Implement real-time monitoring via in-situ FTIR to track sulfonyl fluoride formation and optimize reaction time/temperature, as suggested in chemical engineering design principles .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrazole ring, methyl groups, and sulfonyl fluoride moiety. The nitro group’s deshielding effect will downfield-shift adjacent protons .

- IR Spectroscopy : Confirm the presence of sulfonyl fluoride (S=O asymmetric stretch: ~1370 cm⁻¹; S-F stretch: ~750 cm⁻¹) and nitro groups (asymmetric NO₂ stretch: ~1530 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the 3,5-dimethyl substituents and validate the nitro group’s orientation relative to the pyrazole ring .

Q. How can the reactivity of the sulfonyl fluoride group be assessed for nucleophilic substitution?

Methodological Answer:

- Perform kinetic studies with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at varying pH. Monitor reaction progress via 19F NMR to track fluoride displacement .

- Compare activation energies using Arrhenius plots under controlled temperatures (25–60°C). Use HPLC to quantify product ratios and identify side reactions (e.g., hydrolysis to sulfonic acid) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the pyrazole ring’s reactivity?

Methodological Answer:

- Computational Analysis : Conduct DFT calculations (B3LYP/6-31G*) to map electron density distribution. The nitro group’s strong electron-withdrawing effect reduces π-electron density on the pyrazole ring, altering electrophilic substitution patterns .

- Experimental Validation : Synthesize analogs with electron-donating groups (e.g., -OCH₃) at the 4-position and compare reaction rates in Suzuki couplings or cycloadditions. Use Hammett plots to correlate substituent effects with reactivity .

Q. What strategies resolve contradictions in reported biological activity of pyrazole-sulfonyl derivatives?

Methodological Answer:

- Systematic SAR Studies : Modify substituents (e.g., replace nitro with cyano or trifluoromethyl) and assay against target enzymes (e.g., kinases, proteases). Use isothermal titration calorimetry (ITC) to measure binding affinities and identify off-target interactions .

- Meta-Analysis : Apply multivariate statistics to published datasets, controlling for variables like assay conditions (pH, temperature) and cell lines. Replicate key studies with standardized protocols to isolate confounding factors .

Q. How can in-silico models predict the compound’s environmental fate or metabolic pathways?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or atmospheric aerosols. Parameterize force fields using experimental logP and solubility data .

- Docking Studies : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes. Validate predictions with in vitro metabolism assays (LC-MS/MS) to identify major metabolites .

Q. What advanced separation techniques improve isolation of stereoisomers or degradation products?

Methodological Answer:

- Chiral Chromatography : Employ polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers. Optimize resolution using DOE (Design of Experiments) principles .

- HPLC-MS/MS : Couple high-resolution mass spectrometry with ion-mobility separation to distinguish degradation products (e.g., hydrolyzed sulfonic acid derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reported thermal stability data?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Correlate with DSC to identify phase transitions or exothermic events .

- Replicate Studies : Standardize heating rates (e.g., 10°C/min) and sample preparation (crystalline vs. amorphous forms) to minimize variability. Compare results with CRRC (Chemical Reaction Research Center) guidelines for thermal analysis .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.